Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide is a complex organic compound with the molecular formula C23H42F3NO4Si3. It is characterized by the presence of multiple trimethylsilyl groups and a trifluoroacetamide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide typically involves the reaction of 3,5-bis(trimethylsilyloxy)phenyl derivatives with trifluoroacetic anhydride and isopropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the trimethylsilyl groups .
Scientific Research Applications
N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, facilitating its penetration into biological membranes. The trifluoroacetamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-{3,4-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoroacetamide: Similar structure but with different substitution patterns on the phenyl ring.
Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains trimethylsilyl groups but lacks the trifluoroacetamide moiety.
Uniqueness
N-(2-{3,5-Bis[(Trimethylsilyl)Oxy]Phenyl}-2-[(Trimethylsilyl)Oxy]Ethyl)-2,2,2-Trifluoro-N-Isopropylacetamide is unique due to its combination of trimethylsilyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
40629-68-3 |
---|---|
Molecular Formula |
C22H40F3NO4Si3 |
Molecular Weight |
523.8 g/mol |
IUPAC Name |
N-[2-[3,5-bis(trimethylsilyloxy)phenyl]-2-trimethylsilyloxyethyl]-2,2,2-trifluoro-N-propan-2-ylacetamide |
InChI |
InChI=1S/C22H40F3NO4Si3/c1-16(2)26(21(27)22(23,24)25)15-20(30-33(9,10)11)17-12-18(28-31(3,4)5)14-19(13-17)29-32(6,7)8/h12-14,16,20H,15H2,1-11H3 |
InChI Key |
XVPLWDATQNALIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(C1=CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.